molecular formula C7H2Cl2D4 B1148754 4-Chlorobenzyl-2,3,5,6-d4 chloride CAS No. 1219802-84-2

4-Chlorobenzyl-2,3,5,6-d4 chloride

Cat. No.: B1148754
CAS No.: 1219802-84-2
M. Wt: 165.0531871
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .

Chemical Reactions Analysis

4-Chlorobenzyl-2,3,5,6-d4 chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Chlorobenzyl-2,3,5,6-d4 chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 chloride involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studies of reaction mechanisms and metabolic processes. The compound’s effects are often studied using techniques like high-performance liquid chromatography (HPLC) to determine its interaction with cellular components .

Comparison with Similar Compounds

4-Chlorobenzyl-2,3,5,6-d4 chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications.

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAEUFPPSRDOP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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